molecular formula C20H30O3 B14081729 Rhinocerotinoic acid

Rhinocerotinoic acid

Cat. No.: B14081729
M. Wt: 318.4 g/mol
InChI Key: MSLXIYYWGHOJNU-OURDPRNRSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhinocerotinoic acid can be synthesized from sclareol, a labdane diterpene, through a series of chemical reactions . The synthesis involves oxidation and rearrangement steps to form the desired labdane structure. The absolute stereochemistry of this compound was established through this synthetic route .

Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale synthesis and isolation from natural sources .

Chemical Reactions Analysis

Types of Reactions: Rhinocerotinoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed: The major products formed from the reactions of this compound include its oxidized and reduced derivatives, which have been studied for their pharmacological properties .

Scientific Research Applications

Rhinocerotinoic acid has been extensively studied for its anti-inflammatory properties . It has shown potential in the treatment of various inflammatory conditions and diseases. Additionally, this compound has been investigated for its anti-tyrosinase and anti-diabetes effects . These properties make it a valuable compound in the fields of chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(E)-5-[(8aS)-2,5,5,8a-tetramethyl-3-oxo-4a,6,7,8-tetrahydro-4H-naphthalen-1-yl]-3-methylpent-2-enoic acid

InChI

InChI=1S/C20H30O3/c1-13(11-18(22)23)7-8-15-14(2)16(21)12-17-19(3,4)9-6-10-20(15,17)5/h11,17H,6-10,12H2,1-5H3,(H,22,23)/b13-11+/t17?,20-/m1/s1

InChI Key

MSLXIYYWGHOJNU-OURDPRNRSA-N

Isomeric SMILES

CC1=C([C@]2(CCCC(C2CC1=O)(C)C)C)CC/C(=C/C(=O)O)/C

Canonical SMILES

CC1=C(C2(CCCC(C2CC1=O)(C)C)C)CCC(=CC(=O)O)C

Origin of Product

United States

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